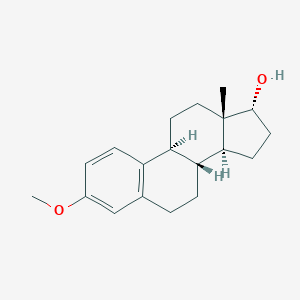

3-O-Methyl 17|A-Estradiol

Vue d'ensemble

Description

3-O-Methyl 17α-Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position of the estradiol molecule. It is known for its unique biological properties and has been studied for its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl 17α-Estradiol typically involves the methylation of estradiol. One common method is the reaction of estradiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of 3-O-Methyl 17α-Estradiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Methyl 17α-Estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-O-Methyl 17α-Estradiol can yield 3-methoxy-17-keto-estradiol, while reduction can produce 3-methoxy-17β-estradiol .

Applications De Recherche Scientifique

Therapeutic Applications

1.1. Neuroprotection and Cognitive Health

Research indicates that 3-O-ME2 may possess neuroprotective properties similar to those of other estrogens. Estrogens are known to influence cognitive function and neuroprotection, particularly in aging populations. Studies have shown that estrogen analogs can mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other forms of dementia .

1.2. Metabolic Regulation

3-O-ME2 has been investigated for its role in metabolic regulation. In particular, it has been observed to improve metabolic parameters in animal models, including reductions in body weight and fat mass, as well as enhancements in glucose tolerance . These effects suggest a potential application in treating obesity and related metabolic disorders.

1.3. Cancer Research

The compound's estrogenic activity raises interest in its role in cancer research, particularly regarding hormone-sensitive cancers such as breast and prostate cancer. Understanding how 3-O-ME2 interacts with estrogen receptors could provide insights into developing targeted therapies that minimize side effects associated with traditional estrogen treatments .

Case Studies and Research Findings

Mécanisme D'action

3-O-Methyl 17α-Estradiol exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that mediate the biological effects of the compound .

Comparaison Avec Des Composés Similaires

17β-Estradiol: The most potent naturally occurring estrogen, known for its strong estrogenic activity.

Estrone: A less potent estrogen compared to 17β-Estradiol, commonly found in postmenopausal women.

Estriol: A weak estrogen primarily produced during pregnancy.

Uniqueness: 3-O-Methyl 17α-Estradiol is unique due to the presence of the methoxy group, which alters its biological activity and receptor binding affinity. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .

Activité Biologique

3-O-Methyl 17α-Estradiol (3-O-Me-17α-E2) is a synthetic derivative of the naturally occurring estrogen, 17α-Estradiol. This compound has garnered attention due to its unique structural modifications and biological activities, particularly in relation to estrogen receptor interactions and potential therapeutic applications. This article explores the biological activity of 3-O-Me-17α-E2, including its mechanism of action, comparative efficacy with other estrogens, and its implications in health and disease.

Chemical Structure and Properties

3-O-Methyl 17α-Estradiol is characterized by a methoxy group at the 3-position of the estradiol backbone. This modification significantly alters its biological activity and receptor binding affinity compared to other estrogens like 17β-Estradiol.

| Compound | Chemical Structure | Estrogenic Potency | Receptor Affinity |

|---|---|---|---|

| 17β-Estradiol | Structure | High | ERα > ERβ |

| Estrone | Structure | Moderate | ERα > ERβ |

| Estriol | Structure | Low | ERα > ERβ |

| 3-O-Methyl 17α-Estradiol | Structure | Low | ERα (moderate) |

3-O-Methyl 17α-Estradiol exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription related to various physiological processes such as cell proliferation, differentiation, and apoptosis. Unlike 17β-Estradiol, which has a strong agonistic effect on classical estrogen receptors, 3-O-Me-17α-E2 exhibits a weaker interaction but may activate alternative pathways or receptors, including the brain-localized ER-X, suggesting potential neuroprotective roles .

Estrogen Receptor Modulation

Research indicates that 3-O-Methyl 17α-Estradiol has a unique profile in modulating estrogen receptors. It shows preferential affinity for ERα over ERβ but with significantly lower potency compared to 17β-Estradiol. This differential binding can result in distinct biological outcomes:

- Gene Expression: Studies have shown that treatment with 3-O-Me-17α-E2 leads to alterations in gene expression profiles similar to those induced by other estrogens but with varying intensity and specificity .

- Cell Signaling: The compound may influence signaling pathways involved in metabolic regulation and cellular growth, particularly in hormone-sensitive tissues such as breast and uterine cells .

Therapeutic Implications

The potential therapeutic applications of 3-O-Methyl 17α-Estradiol are being actively investigated:

- Hormone Replacement Therapy (HRT): Due to its weaker estrogenic effects, it may serve as an alternative in HRT for individuals who require estrogen modulation without the full effects of stronger estrogens.

- Cancer Treatment: Preliminary studies suggest that it could have anti-cancer properties, particularly in hormone-sensitive cancers like breast cancer. Its ability to modulate estrogen receptor activity may provide a therapeutic avenue for managing these conditions .

Case Studies

-

Lifespan Extension in Mice:

A study demonstrated that administering 17α-Estradiol (closely related to 3-O-Methyl 17α-Estradiol) extended median male lifespan by up to 19% when introduced late in life. This suggests potential longevity benefits associated with estrogenic compounds . -

Metabolic Health Improvement:

Research indicated that treatment with related compounds improved metabolic parameters in male mice, enhancing insulin sensitivity and reducing obesity-related complications. The mechanisms through which these effects are mediated remain an area of active research .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADVBNYHGIBP-FQBWVUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432639 | |

| Record name | 3-O-Methyl 17|A-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3434-76-2 | |

| Record name | 3-O-Methyl 17|A-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.